N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide

Description

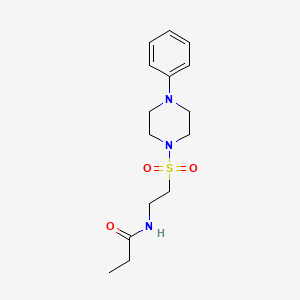

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide is a synthetic compound featuring a propionamide group linked via an ethyl sulfonyl bridge to a 4-phenylpiperazine moiety. The phenylpiperazine group is a common pharmacophore in central nervous system (CNS)-targeting drugs, often associated with serotonin (5-HT) or dopamine receptor modulation.

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-2-15(19)16-8-13-22(20,21)18-11-9-17(10-12-18)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTWARQRDUIQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Piperazine vs.

- Sulfonyl Group: The sulfonyl-ethyl bridge in the target compound distinguishes it from TAK375 (indeno-furan linker) and 4P-PDOT (tetraline backbone), which may influence metabolic stability and tissue penetration .

- Propionamide vs.

Pharmacological and Therapeutic Potential

- Target Compound: The phenylpiperazine-sulfonyl combination suggests possible 5-HT₁A/2A or dopamine D₂ receptor affinity, akin to aripiprazole derivatives. The sulfonyl group may reduce blood-brain barrier penetration compared to non-polar analogs .

- CAS 61086-18-8 : As a pharmaceutical intermediate, its piperidine-methoxymethyl structure lacks the sulfonyl group’s polarity, possibly limiting CNS activity .

- TAK375: Structurally related to ramelteon, a melatonin MT₁/MT₂ receptor agonist used for insomnia. The indeno-furan moiety likely enhances receptor specificity compared to the target compound’s flexible piperazine .

- 4P-PDOT : A melatonin receptor antagonist with a rigid tetraline backbone, contrasting with the target compound’s piperazine flexibility. This rigidity may improve receptor selectivity but reduce solubility .

- GR196429 : A serotonin 5-HT₇ agonist with a furo-indole core. The acetamide group and compact structure may favor rapid absorption but shorter half-life compared to the target compound .

Physicochemical Properties and Solubility

Key Observations:

- The target compound’s piperazine and sulfonyl groups likely improve water solubility compared to TAK375 and 4P-PDOT but may still lag behind GR196429 due to the ethyl linker’s hydrophobicity.

- CAS 61086-18-8’s higher LogP reflects its methoxymethyl group, which reduces polarity .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propionamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives. Its molecular formula is , indicating the presence of a sulfonamide functional group which is critical for its biological activity. The compound's structure allows it to interact with various biological targets, primarily through its phenylpiperazine moiety.

Target Enzyme

The primary target of this compound is acetylcholinesterase (AChE) . This enzyme is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.

Mode of Action

The compound acts as an inhibitor of AChE, preventing the degradation of ACh. This inhibition results in increased levels of ACh, enhancing cholinergic neurotransmission, which can improve cognitive functions such as learning and memory.

Biochemical Pathways

By inhibiting AChE, this compound influences several biochemical pathways, particularly those related to cholinergic signaling. This modulation can have implications for conditions such as Alzheimer's disease and other cognitive disorders.

Anticonvulsant Activity

Research has indicated that similar compounds with piperazine structures exhibit anticonvulsant properties. For example, derivatives of N-(2-(4-phenylpiperazin-1-yl)acetamide have shown promise in animal models for epilepsy . The mechanism may involve modulation of neurotransmitter release and synaptic plasticity.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.